molecular formula C17H20ClN5OS B2687479 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869343-44-2

5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2687479
CAS No.: 869343-44-2
M. Wt: 377.89
InChI Key: WUSPQRRNTCRFMG-UHFFFAOYSA-N
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Description

5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-chlorophenyl group, a 4-methylpiperazine moiety, and a methyl group.

Properties

IUPAC Name

5-[(2-chlorophenyl)-(4-methylpiperazin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5OS/c1-11-19-17-23(20-11)16(24)15(25-17)14(12-5-3-4-6-13(12)18)22-9-7-21(2)8-10-22/h3-6,14,24H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSPQRRNTCRFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common approach includes the reaction of 2-chlorobenzyl chloride with 4-methylpiperazine to form an intermediate, which is then reacted with a thiazolo[3,2-b][1,2,4]triazole derivative under specific conditions such as reflux in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its substituent arrangement. Below is a comparative analysis with analogous compounds from the literature:

Structural Analogues

Compound Name Key Substituents Structural Differences Biological/Physical Data (if available) Reference
5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenyl, 4-ethylpiperazine, ethyl group at position 2 Chlorine at meta-position on phenyl; ethyl instead of methyl on piperazine/thiazole No activity data provided; structural data available
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo... 3-Chlorophenyl, 4-ethoxy-3-methoxyphenyl, 4-methylpiperazine Additional ethoxy/methoxy substituents on phenyl; extended aromatic substitution ChemSpider ID: 869344-07-0; no explicit bioactivity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol... Chlorophenyl, fluorophenyl, triazole-thiazole hybrid Triazole-thiazole hybrid core; halogen (Cl/F) variations Antimicrobial activity reported in related derivatives

Substituent Effects

  • Halogen Position: The ortho-chlorine (2-chlorophenyl) in the target compound may influence steric hindrance and electronic effects compared to meta- or para-substituted analogs (e.g., ).
  • Piperazine Modifications : The 4-methylpiperazine group is smaller than 4-ethylpiperazine (), which may alter pharmacokinetics (e.g., metabolic stability or blood-brain barrier penetration).
  • Core Heterocycle : Thiazolo-triazole hybrids (as in the target compound) are less common than pyrazole-thiazole () or triazole-thiadiazine () systems, suggesting unique electronic properties and solubility profiles.

Biological Activity

5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 869343-44-2) is a synthetic compound that has garnered attention for its potential pharmacological applications. The compound features a thiazolo-triazole core structure, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of the compound is C17H20ClN5OSC_{17}H_{20}ClN_{5}OS with a molecular weight of 377.9 g/mol. The structure includes a chlorophenyl group and a piperazine moiety, which are often associated with various biological activities.

PropertyValue
Molecular FormulaC17H20ClN5OSC_{17}H_{20}ClN_{5}OS
Molecular Weight377.9 g/mol
CAS Number869343-44-2

Antibacterial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. In particular, studies have demonstrated that derivatives of thiazolo-triazole compounds show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial mechanism is often attributed to the inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease enzymes. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections . The IC50 values reported for similar compounds range from low nanomolar to micromolar concentrations, indicating potent enzyme inhibition.

Anticancer Potential

The thiazolo-triazole framework is associated with anticancer activity. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins . This potential has been explored in in vitro studies where compounds structurally related to this compound exhibited significant antiproliferative effects against several cancer cell lines.

Neuroprotective Effects

Emerging research indicates that compounds similar to 5-((2-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol may possess neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles .

Case Studies

  • Antibacterial Screening : A study evaluated a series of thiazolo-triazole derivatives for their antibacterial efficacy. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
  • Enzyme Inhibition Assays : In a comparative study, several derivatives were tested for AChE inhibition. The compound showed an IC50 value comparable to known inhibitors like donepezil, highlighting its potential in treating cognitive disorders .
  • Anticancer Activity : In vitro assays on cancer cell lines revealed that the compound induced cell cycle arrest at the G2/M phase and increased apoptotic markers such as Annexin V positivity and caspase activation .

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